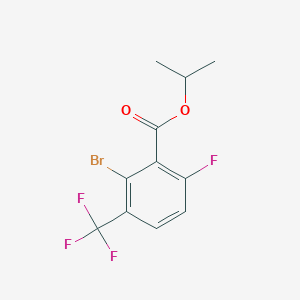

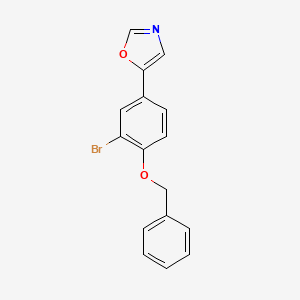

5-(4-(Benzyloxy)-3-bromophenyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

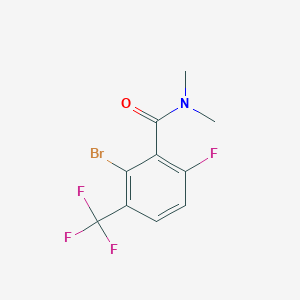

The compound “5-(4-(Benzyloxy)-3-bromophenyl)oxazole” belongs to the class of oxazoles, which are heterocyclic aromatic organic compounds . Oxazoles are characterized by a five-membered ring structure containing one oxygen atom and one nitrogen atom . They are known to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of oxazoles often involves the cyclodehydration of 2-acylaminoketones, a process known as the Robinson–Gabriel synthesis . Another common method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins and aldehydes . The synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones from the appropriate substituted aldehydes via an Erlenmeyer–Plochl reaction has also been reported .Molecular Structure Analysis

Oxazoles are planar and aromatic compounds . The aromaticity of oxazoles is due to the 6 π electrons forming a conjugated system . The presence of IR absorption band at 3214 cm −1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. Electrophilic aromatic substitution usually occurs at position 5 of the oxazole ring . Nucleophilic aromatic substitution takes place with leaving groups at C2 . Oxazoles can also undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The chemical formula for Oxazole is C3H3N1O1 .Wissenschaftliche Forschungsanwendungen

5-(4-(Benzyloxy)-3-bromophenyl)oxazole(4-(Benzyloxy)-3-bromophenyl)oxazole has been studied extensively in the fields of organic chemistry and biochemistry. It has been used as a synthetic intermediate for the synthesis of various organic compounds, including heterocyclic and polycyclic aromatic compounds. Additionally, this compound has been used in the synthesis of various pharmaceuticals and drugs, such as anti-cancer agents and antifungal agents. Furthermore, this compound has been studied for its potential applications in drug delivery systems and for its ability to bind to various proteins.

Wirkmechanismus

Target of Action

Oxadiazole derivatives, a class to which this compound belongs, have been reported to target the epidermal growth factor receptor tyrosine kinase (egfr-tk) . EGFR-TK is a key player in several cellular processes such as migration, angiogenesis, differentiation, and proliferation .

Mode of Action

Oxadiazole derivatives have been shown to inhibit egfr-tk . They bind to the extracellular domain of EGFR, causing dimerization, autophosphorylation, and activation of the cytoplasmic tyrosine kinase domains . This interaction disrupts the normal functioning of EGFR-TK, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of egfr-tk by oxadiazole derivatives can affect several downstream signaling pathways involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

Oxazolidinones, a related class of compounds, exhibit favorable pharmacokinetic profiles with excellent bioavailability and good tissue and organ penetration .

Result of Action

Oxadiazole derivatives have been shown to exhibit potent anticancer activity against various human cancer cell lines . They induce mitochondrial apoptotic pathways and increase the accumulation of reactive oxygen species (ROS), leading to cell death .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-(4-(Benzyloxy)-3-bromophenyl)oxazole(4-(Benzyloxy)-3-bromophenyl)oxazole in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, this compound has been studied extensively in the fields of organic chemistry and biochemistry, making it an ideal choice for research applications. However, the limitations of this compound include its potential toxicity and lack of understanding of its biochemical and physiological effects.

Zukünftige Richtungen

The future directions for 5-(4-(Benzyloxy)-3-bromophenyl)oxazole(4-(Benzyloxy)-3-bromophenyl)oxazole research include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in drug delivery systems. Additionally, further studies are needed to understand the potential toxicity of this compound and to develop strategies for reducing its toxicity. Furthermore, further research is needed to identify new synthetic methods for producing this compound and to explore its potential applications in the development of new drugs and pharmaceuticals.

Synthesemethoden

The synthesis of 5-(4-(Benzyloxy)-3-bromophenyl)oxazole(4-(Benzyloxy)-3-bromophenyl)oxazole is typically accomplished through a two-step process. The first step involves the reaction of 4-bromobenzyl alcohol with a base such as sodium hydroxide to form 4-bromobenzyloxy-2-oxazoline. This is followed by a condensation reaction with 2-methyl-5-(4-(Benzyloxy)-3-bromophenyl)oxazolenitrobenzaldehyde to form the final product, this compound(4-bromobenzyloxy)-2-oxazole. This method is simple and efficient, and can be performed in a laboratory setting with relative ease.

Eigenschaften

IUPAC Name |

5-(3-bromo-4-phenylmethoxyphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c17-14-8-13(16-9-18-11-20-16)6-7-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIBTAMFSHHOIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=CO3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde](/img/structure/B6294452.png)

![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)

![4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B6294481.png)

![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)